molecular formula C12H15N3O3 B2625101 ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1018047-23-8

ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2625101
CAS No.: 1018047-23-8
M. Wt: 249.27
InChI Key: RAQSKEOQTZRVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 730950-30-8) is a fused heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Its structure includes a ketone group at position 6, a propyl substituent at position 2, and an ethyl ester at position 3. Synthesized and marketed by CymitQuimica, it was discontinued due to unspecified commercial or production challenges, as noted in their 2025 product catalog .

The 6,7-dihydro moiety suggests partial saturation of the pyridine ring, which may influence its conformational flexibility and binding interactions. The ethyl ester group enhances solubility in organic solvents, a common strategy to improve bioavailability in prodrug design.

Properties

IUPAC Name

ethyl 6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-5-15-7-9-8(12(17)18-4-2)6-10(16)13-11(9)14-15/h6-7H,3-5H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQSKEOQTZRVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 5-amino-3-phenylpyrazoles with 4H-chromenes in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyridine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s 6-oxo group and dihydro-pyridine ring enable selective oxidation. Under controlled conditions using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the 6,7-dihydro ring can undergo dehydrogenation to form aromatic pyrazolo[3,4-b]pyridines. For example:

C12H15N3O3H2O2C12H13N3O3+H2O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3 + \text{H}_2\text{O}

This reaction is critical for generating bioactive derivatives with enhanced pharmacological stability.

Reduction Reactions

Reduction of the ketone group at position 6 has been achieved using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), yielding the corresponding alcohol derivative. The dihydro-pyridine ring may also undergo further saturation under high-pressure hydrogenation, though this is less common.

Substitution Reactions

The ethyl ester group at position 4 participates in nucleophilic acyl substitution. Key examples include:

  • Hydrolysis : Treatment with aqueous NaOH or KOH converts the ester to a carboxylic acid, a precursor for amide formation .

    R-COOEtNaOHR-COOH+EtOH\text{R-COOEt} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{EtOH}
  • Aminolysis : Reaction with primary or secondary amines (e.g., methylamine, piperidine) produces carboxamides, which are pharmacologically relevant .

The propyl group at position 2 can undergo halogenation (e.g., bromination via NBS) or alkylation under radical conditions.

4.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. The mechanism involves the induction of apoptosis and cell cycle arrest, making them potential candidates for cancer therapeutics .

Anti-inflammatory Effects

Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays have revealed its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in treating infections .

Study on Anticancer Properties

A notable study evaluated the anticancer effects of a series of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results showed significant inhibition of cell growth in K562 leukemia cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Evaluation of Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, the compound was tested in animal models for its ability to reduce paw edema induced by carrageenan. Results demonstrated a marked reduction in inflammation compared to control groups, suggesting its potential utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate with three analogs, focusing on structural variations, substituent effects, and commercial availability.

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituent (Position 2) Substituent (Position 3) CAS Number Status
This compound Propyl None 730950-30-8 Discontinued
Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate Isopropyl None Not provided Discontinued
Ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate Ethyl Methyl Not provided Discontinued
Key Observations:

Position 2 Substituents: The propyl group in the target compound provides a linear alkyl chain, while the isopropyl analog () introduces branching. The ethyl substituent in the third compound () shortens the alkyl chain, which may decrease lipophilicity compared to the propyl derivative .

Position 3 Modifications :

  • The addition of a methyl group at position 3 () introduces steric and electronic effects. Methyl groups can enhance metabolic stability by blocking oxidation sites, though this remains speculative without direct data .

Research Implications and Limitations

Gaps in Available Data

  • Pharmacological Profiles: No evidence details bioactivity, toxicity, or target binding for these compounds.
  • Physicochemical Properties : Melting points, solubility, or stability data are absent, limiting practical comparisons.

Biological Activity

Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic organic compound with significant potential in pharmacological applications. With the molecular formula C12H15N3O3C_{12}H_{15}N_{3}O_{3} and a molecular weight of 249.27 g/mol, this compound exhibits a unique pyrazolo[3,4-b]pyridine core structure that contributes to its biological activity and chemical reactivity .

Chemical Structure and Properties

The compound features both carbonyl and ester functional groups, which are crucial for its reactivity and potential modifications to enhance biological activity. Its CAS number is 1018047-23-8, and it is often utilized in medicinal chemistry .

Biological Activities

Preliminary studies indicate that this compound may possess various biological activities, including:

  • Antitumor Activity : Research suggests that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines . For instance, derivatives of pyrazolo compounds have shown promising results in inhibiting tumor growth.
  • Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial activity, although specific studies are needed to confirm this potential.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies focusing on its binding affinity to various biological targets are ongoing. These studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Ethyl 3-methyl-6-oxo-pyrazolo[3,4-b]pyridineSimilar pyrazolo structureDifferent methyl substitution pattern
5-methylpyrazolo[3,4-b]pyridineContains a methyl group on the ringLacks carboxylate functionality
1H-pyrazolo[3,4-b]pyridine derivativesVarying substitutions on nitrogenBroader range of biological activities

These compounds share core structural elements but differ in substituents and functional groups, significantly influencing their biological properties .

Case Studies

Several studies have reported on the synthesis and evaluation of pyrazole derivatives for anticancer activity. For example:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated various pyrazole derivatives against A549 and HCT116 cell lines. Compounds demonstrated significant cytotoxicity with IC50 values ranging from 1.1 µM to over 50 µM depending on structural modifications .
  • Mechanistic Insights : Research into the mechanisms of action revealed that some derivatives induce apoptosis and autophagy in cancer cells without causing significant toxicity to normal cells .

Q & A

Basic Research Question: How can researchers optimize the synthesis yield of ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:
Optimization requires systematic experimental design (DoE) to evaluate critical variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. Statistical methods like factorial design or response surface methodology can identify interactions between variables and predict optimal conditions . For example, varying propylating agents (e.g., alkyl halides vs. alcohols) and monitoring intermediates via thin-layer chromatography (TLC) can refine stepwise yields. Purity validation (≥95–97%) via HPLC, as noted in commercial-grade synthesis, ensures reproducibility .

Basic Research Question: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regioselectivity of the pyrazolo-pyridine core and propyl/ethyl substituents.
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H/O-H bonds in the dihydro-pyridone moiety.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., 1H vs. 2H configurations) .

Advanced Research Question: How can contradictory biological activity data for this compound be resolved?

Methodological Answer:
Contradictions may arise from impurities, assay conditions, or tautomeric equilibria. Steps include:

  • Purity Reassessment: Validate via HPLC and elemental analysis to exclude byproducts (e.g., unreacted intermediates) .
  • Computational Modeling: Use density functional theory (DFT) to predict tautomer stability (e.g., keto-enol forms) and dock dominant conformers into target protein active sites .
  • Assay Standardization: Replicate assays under controlled conditions (pH, temperature, solvent) to isolate variables .

Advanced Research Question: What computational strategies elucidate the reaction mechanism of its pyrazolo-pyridine core formation?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for cyclocondensation steps.
  • Transition-State Analysis: Identify rate-determining steps (e.g., nucleophilic attack on carbonyl groups) using intrinsic reaction coordinate (IRC) simulations.
  • Machine Learning: Train models on analogous heterocyclic reactions to predict solvent/catalyst effects .

Basic Research Question: How should researchers assess the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or dehydrogenases using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity).
  • Cell Viability Tests: Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Molecular Dynamics (MD): Simulate ligand-receptor binding to prioritize high-affinity targets .

Advanced Research Question: How does the propyl substituent influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Donating Effects: Propyl groups alter electron density via inductive effects, stabilizing intermediates in nucleophilic substitution.
  • Steric Analysis: Compare substituent bulk (propyl vs. methyl) using molecular mechanics (MMFF94) to predict steric hindrance in cyclization .
  • Comparative Synthesis: Synthesize analogs with varying alkyl chains and measure reaction kinetics via stopped-flow spectroscopy .

Advanced Research Question: What methodologies improve process control during scaled-up synthesis?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and minimize side reactions.
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
  • Dynamic Simulation: Optimize parameters (e.g., residence time, pressure) using Aspen Plus or COMSOL .

Advanced Research Question: How can heterogeneous vs. homogeneous catalytic systems be evaluated for its synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium/C, zeolites (heterogeneous) vs. Pd(PPh3)4 (homogeneous) under identical conditions.
  • Leaching Tests: ICP-MS to detect metal contamination in heterogeneous systems.
  • Green Metrics: Compare E-factors and atom economy to align with sustainable chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.